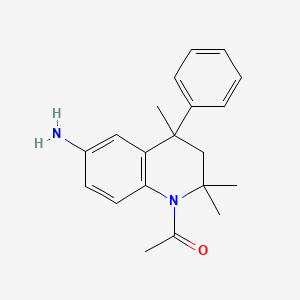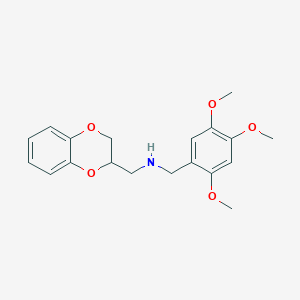
1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine, also known as tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. Tacrine was the first drug approved by the FDA for the treatment of Alzheimer's disease. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, tacrine increases the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease.
Mechanism of Action
Tacrine works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine increases the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Tacrine has been shown to increase the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease. It has also been shown to increase the activity of choline acetyltransferase, an enzyme that synthesizes acetylcholine in the brain. Tacrine has been shown to have a half-life of 2-3 hours and is metabolized in the liver.
Advantages and Limitations for Lab Experiments
Tacrine is a potent inhibitor of acetylcholinesterase and has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. However, 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine has several limitations, including its short half-life and potential for hepatotoxicity. Tacrine is also a non-selective inhibitor of acetylcholinesterase and can inhibit other cholinesterases, which may lead to unwanted side effects.
Future Directions
1. Development of more selective acetylcholinesterase inhibitors with fewer side effects.
2. Combination therapy with other drugs for the treatment of Alzheimer's disease.
3. Investigation of the potential therapeutic applications of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
4. Development of new methods for the synthesis of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine with higher yields and fewer byproducts.
5. Investigation of the molecular mechanisms underlying the therapeutic effects of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine in the treatment of Alzheimer's disease.
Synthesis Methods
Tacrine can be synthesized by the reaction of 2,4,5-trimethylaniline with ethyl acetoacetate, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The yield of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine synthesis is around 60-70%.
Scientific Research Applications
Tacrine has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease, and to delay the progression of the disease. Tacrine has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
1-(6-amino-2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(23)22-18-11-10-16(21)12-17(18)20(4,13-19(22,2)3)15-8-6-5-7-9-15/h5-12H,13,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWPATFTOPMBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N)C(CC1(C)C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)


![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)
